molecular formula C20H19NO4 B7819741 2-(2-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

2-(2-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate

Cat. No.: B7819741
M. Wt: 337.4 g/mol
InChI Key: HERLTOGGHHSNIZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate typically involves multiple steps, starting with the preparation of the core structures. The compound can be synthesized through a series of reactions including esterification, amidation, and coupling reactions. Key reagents and catalysts used in these processes include strong acids or bases, coupling agents like carbodiimides, and solvents such as dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability. Process safety and environmental considerations are also critical in industrial settings, with efforts made to minimize waste and use greener reagents.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles in the presence of a suitable solvent.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed: The reactions can yield a variety of products, including oxidized or reduced derivatives, substituted analogs, and addition products, depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-(2-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate is studied for its potential biological activity. It may serve as a ligand for various receptors or enzymes, influencing biological pathways.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.

Industry: In industry, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 2-(2-methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenyl)ethylamine

  • 2-Methoxyphenol

  • 3-(1H-indol-3-yl)propanoic acid

Uniqueness: 2-(2-Methoxyphenyl)-2-oxoethyl 3-(1H-indol-3-yl)propanoate stands out due to its unique combination of functional groups and its potential applications across various fields. Its structural complexity and versatility make it distinct from other similar compounds.

Properties

IUPAC Name

[2-(2-methoxyphenyl)-2-oxoethyl] 3-(1H-indol-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-24-19-9-5-3-7-16(19)18(22)13-25-20(23)11-10-14-12-21-17-8-4-2-6-15(14)17/h2-9,12,21H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERLTOGGHHSNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)COC(=O)CCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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